3-(3,4-Dimethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine is a complex organic compound that features a pyridazine ring substituted with various functional groups
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization, which is crucial for cell division.
Materials Science: It is explored for its potential use in organic electronics and as a building block for the synthesis of novel materials with unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Preparation Methods
The synthesis of 3-(3,4-Dimethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 3,4,5-trimethoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring.
Thioether formation: The oxadiazole compound is then reacted with 3,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydride to form the thioether linkage.
Pyridazine ring formation: Finally, the thioether compound is reacted with a suitable dicarbonyl compound under acidic conditions to form the pyridazine ring.
Chemical Reactions Analysis
3-(3,4-Dimethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the oxadiazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with molecular targets such as tubulin. By binding to the tubulin protein, the compound inhibits its polymerization, thereby disrupting the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine can be compared with other similar compounds such as:
Combretastatin A-4: Both compounds inhibit tubulin polymerization, but this compound has additional functional groups that may enhance its binding affinity and specificity.
Colchicine: Another tubulin inhibitor, colchicine, has a different structure but a similar mechanism of action. The unique structural features of this compound may offer advantages in terms of selectivity and reduced side effects.
Properties
IUPAC Name |
5-[[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O6S/c1-29-17-8-6-14(10-18(17)30-2)16-7-9-22(27-26-16)35-13-21-25-24(28-34-21)15-11-19(31-3)23(33-5)20(12-15)32-4/h6-12H,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNOIKXYHYYNTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.